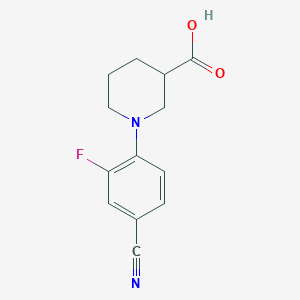

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-6-9(7-15)3-4-12(11)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDBBCSJQOJONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901207446 |

Source

|

| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-81-0 |

Source

|

| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid CAS number

An In-depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a fluorinated piperidine derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact regioisomer is not publicly cataloged as of the latest update of this document, this guide synthesizes information from closely related analogs, particularly its regioisomer 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid (CAS No. 1000339-80-9)[1], and other fluorophenylpiperidine scaffolds. The document delineates its chemical properties, proposes a robust synthetic pathway, discusses its potential as a key building block in the development of novel therapeutics, and outlines detailed protocols for its analytical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Table of Contents

-

Introduction and Chemical Identity

-

Physicochemical Properties

-

Proposed Synthesis Pathway

-

Applications in Medicinal Chemistry

-

Analytical Characterization Protocols

-

References

Introduction and Chemical Identity

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid belongs to the class of N-arylpiperidines, a scaffold of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. The unique substitution pattern on the phenyl ring, featuring both a cyano and a fluoro group, imparts distinct electronic and conformational properties that can be exploited in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further elaborated chemically.

While a dedicated CAS number for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid has not been identified in publicly accessible databases, its regioisomer, 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid, is cataloged under CAS Number 1000339-80-9 [1]. The structural similarity allows for informed predictions regarding the chemical behavior and synthetic accessibility of the title compound.

Table 1: Core Chemical Identifiers (Predicted and based on regioisomer)

| Identifier | Value | Source |

| Compound Name | 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid | - |

| Regioisomer CAS No. | 1000339-80-9 | [1] |

| Molecular Formula | C13H13FN2O2 | [1] |

| Molecular Weight | 248.25 g/mol | [1] |

| Canonical SMILES | C1CC(NC(C1)C(=O)O)C2=CC(=C(C=C2)F)C#N | (Predicted) |

| InChI Key | (Predicted) | (Predicted) |

Physicochemical Properties

The physicochemical properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid are predicted to be influenced by its key functional groups. The carboxylic acid moiety confers acidic properties and provides a handle for salt formation or further derivatization. The fluorophenyl group introduces lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group. |

| LogP | 1.5 - 2.5 | Calculated based on structural analogs. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for similar carboxylic acids. |

| Appearance | White to off-white solid. | Based on common organic solids. |

Proposed Synthesis Pathway

The synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the formation of N-arylpiperidines. The proposed pathway leverages commercially available starting materials.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate (Intermediate Ester)

-

To a solution of 3,4-difluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine-3-carboxylic acid ethyl ester (1.1 eq) and potassium carbonate (K2CO3) (2.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate ester.

Step 2: Hydrolysis to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid

-

Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Applications in Medicinal Chemistry

The 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in compounds targeting a range of biological systems.

-

CNS Disorders: The piperidine ring is a common feature in many centrally acting agents. The fluorophenyl group can enhance blood-brain barrier permeability. This scaffold could be a starting point for developing novel antidepressants, anxiolytics, or antipsychotics. For instance, the well-known antidepressant Paroxetine is a fluorophenylpiperidine derivative.[2][3][4][5]

-

Oncology: The cyano group can serve as a key interaction point in the binding pockets of certain kinases, making this scaffold a potential starting point for the development of kinase inhibitors for cancer therapy.

-

Metabolic Diseases: N-arylpiperidine derivatives have been explored as modulators of various metabolic targets.

Caption: Potential therapeutic areas for derivatives.

Analytical Characterization Protocols

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, as well as the aliphatic protons of the piperidine ring and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR will display distinct signals for the cyano carbon, the aromatic carbons (with C-F coupling), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method, for example using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), would be suitable.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Conclusion

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid represents a promising and versatile building block for the development of novel chemical entities with potential therapeutic value. While its specific CAS number is not yet publicly available, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural analogs. The proposed synthetic route is robust and utilizes readily available starting materials, and the outlined analytical protocols will ensure the unambiguous identification and purity assessment of the final compound. This technical guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related scaffolds in the quest for new and improved therapeutics.

References

- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.

-

PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]

-

Syntharise. Paroxetine Synthesis. [Link]

-

PubChem. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1). [Link]

-

CAS Common Chemistry. (-)-Paroxetine. [Link]

- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google P

- Jiang, X. M., et al. (2006). [Analysis of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester and its metabolites in rats by HPLC-ESI/ITMSn]. Yao Xue Xue Bao, 41(11), 1084-1089.

- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735.

Sources

- 1. chemscene.com [chemscene.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | C23H24FNO7 | CID 6435921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. As a novel compound, extensive experimental data is not yet publicly available. Therefore, this document serves as a predictive and methodological resource, drawing upon data from a closely related isomer and established analytical techniques. It is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to fully characterize this molecule.

Chemical Identity and Structural Elucidation

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is a substituted piperidine derivative. The structural arrangement, featuring a fluorinated and cyanated phenyl group attached to the piperidine nitrogen, and a carboxylic acid moiety at the 3-position of the piperidine ring, suggests its potential as a versatile building block in medicinal chemistry.

A positional isomer, 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid, is documented with the following identifiers:

| Property | Value | Source |

| CAS Number | 1000339-80-9 | [1] |

| Molecular Formula | C13H13FN2O2 | [1] |

| Molecular Weight | 248.25 g/mol | [1] |

It is critical for researchers to confirm the specific isomer in their possession through rigorous analytical methods.

Visualizing the Core Structure

The chemical structure of the title compound is presented below. The numbering of the piperidine and phenyl rings is crucial for unambiguous spectral assignments.

Sources

An In-Depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Pharmacological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and predicted analytical characterization of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. Given the prevalence of the piperidine scaffold in medicinal chemistry, this document aims to equip researchers with the foundational knowledge to synthesize, identify, and explore the potential applications of this specific derivative.[1][2][3]

Molecular Structure and Physicochemical Properties

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring a central piperidine ring substituted at two key positions. The nitrogen atom of the piperidine ring is arylated with a 4-cyano-2-fluorophenyl group, and the 3-position of the piperidine ring bears a carboxylic acid moiety.

The key structural features are:

-

Piperidine Scaffold: A saturated six-membered heterocycle containing nitrogen. This core is a highly privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[3]

-

N-Aryl Linkage: The connection between the piperidine nitrogen and the fluorinated phenyl ring.

-

4-Cyano-2-fluorophenyl Group: An aromatic ring substituted with a cyano (-C≡N) group and a fluorine atom. These electron-withdrawing groups can influence the electronic properties of the molecule and its potential interactions with biological targets.

-

Carboxylic Acid: A functional group at the 3-position of the piperidine ring, which can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH.

A summary of the predicted physicochemical properties is presented in Table 1.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₃FN₂O₂ | - |

| Molecular Weight | 248.25 g/mol | - |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Nucleophilic Aromatic Substitution

The initial step involves the N-arylation of ethyl piperidine-3-carboxylate with 3,4-difluorobenzonitrile. This reaction is a nucleophilic aromatic substitution (SNA_r_), where the secondary amine of the piperidine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring.[4]

Protocol:

-

To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in dimethyl sulfoxide (DMSO), add 3,4-difluorobenzonitrile (1.0-1.2 eq.) and potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.

-

Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate.

Causality: The fluorine atom para to the electron-withdrawing cyano group is more activated towards nucleophilic attack, leading to regioselective substitution.[5] DMSO is a suitable polar aprotic solvent for this type of reaction, and K₂CO₃ is a common and effective base to deprotonate the piperidine nitrogen.

Step 2: Ester Hydrolysis

The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

Protocol:

-

Dissolve the crude ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) (2.0-5.0 eq.) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid (HCl).

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: The ester is hydrolyzed under basic conditions to form the carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid.[6]

Structural Characterization (Predicted)

The successful synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid can be confirmed through various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | m |

| Piperidine-H (α to N) | 3.0 - 3.5 | m |

| Piperidine-H (other) | 1.5 - 2.5 | m |

| Carboxylic Acid-H | 10.0 - 12.0 | br s |

The aromatic protons will likely appear as complex multiplets due to fluorine-hydrogen coupling. The protons on the piperidine ring will also show complex splitting patterns due to their diastereotopic nature and coupling with each other.[7][8]

¹³C NMR:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-CN) | 100 - 110 |

| Aromatic (other) | 115 - 140 |

| Cyano (-C≡N) | 115 - 125 |

| Piperidine (α to N) | 45 - 55 |

| Piperidine (other) | 20 - 40 |

The carbon attached to the fluorine will appear as a doublet with a large coupling constant.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the key functional groups.[11]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C≡N (Cyano) | 2220 - 2260 |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C-F (Aryl Fluoride) | 1100 - 1250 |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[12] The sharp C≡N stretch is also a highly diagnostic peak.[13]

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 248.

-

Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 231) and -COOH (m/z = 203).[14] Fragmentation of the piperidine ring and the cyanofluorophenyl group would also be expected.

Pharmacological Context and Potential Applications

The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The specific substitution pattern of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid suggests several avenues for its potential application in drug discovery.

-

CNS-acting Agents: The N-arylpiperidine motif is present in numerous centrally acting drugs. The lipophilicity and electronic nature of the cyanofluorophenyl group could modulate blood-brain barrier penetration and target engagement.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes.

-

Intermediate for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex drug candidates. The carboxylic acid can be converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).[15]

The piperidine-3-carboxylic acid (nipecotic acid) scaffold itself is known to be a GABA uptake inhibitor.[16] Further biological evaluation of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid and its derivatives would be necessary to determine their specific pharmacological profile.

Caption: Potential applications of the target molecule.

Conclusion

This technical guide has outlined the key structural features, a robust and plausible synthetic route, and the predicted analytical characteristics of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and exploration of this and related compounds for novel therapeutic applications. The rich pharmacology of the piperidine scaffold suggests that this molecule is a promising candidate for further investigation.

References

- Aher, S. B., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(10), 2345-2350.

- Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 836-842.

-

LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Schmalzbauer, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14264–14271.

- Zhang, Y., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188.

- Gorniak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

-

ResearchGate. (2025). An efficient synthesis of 3-arylpiperidines. Available at: [Link]

-

ResearchGate. (2019). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Available at: [Link]

- Hartwig, J. F., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

ResearchGate. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Available at: [Link]

- Wünsch, B., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 353(10), 2000135.

- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 243-250.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 847-862.

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2021). Biological activities of piperidine alkaloids. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

- Um, I-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5961-5969.

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

ResearchGate. (2025). Influence of alkyl chain length on the FTIR spectra of alkyl-cyanobiphenyls compounds. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

- MDPI. (2022). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

-

ResearchGate. (2019). (a) ATR-FTIR spectra showing the cyanide stretching region of the... Available at: [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

- Indian Academy of Sciences. (2000). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Journal of Chemical Sciences, 112(5), 537-544.

- Frontiers. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 12, 735628.

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Semantic Scholar. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid: Predicted Data and Structural Elucidation

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. By dissecting the molecule into its constituent functional groups—a substituted piperidine, a carboxylic acid, and a cyano-fluorophenyl moiety—we can make well-grounded predictions. This guide is intended for researchers and scientists, offering a robust framework for the potential identification and characterization of this and structurally related molecules.

Introduction and Molecular Structure

1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid (Molecular Formula: C₁₃H₁₃FN₂O₂, Molecular Weight: 248.25 g/mol ) incorporates several key pharmacophores: a piperidine ring, which is a prevalent scaffold in many pharmaceuticals; a fluorinated aromatic ring, often used to enhance metabolic stability and binding affinity; and a cyano group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The carboxylic acid moiety provides a handle for further derivatization or for tuning the molecule's pharmacokinetic properties.

Accurate structural confirmation is the bedrock of any drug discovery program. Spectroscopic techniques provide the necessary tools for this confirmation. This guide will detail the predicted spectroscopic signature of the title compound, explaining the causal relationships between its structure and its expected spectral output.

Below is the chemical structure with atom numbering for NMR assignments.

Caption: Molecular structure of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift values for similar structural motifs.[1][2] The solvent is assumed to be DMSO-d₆, which is suitable for carboxylic acids.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the aromatic protons, and the carboxylic acid proton. The electron-withdrawing nature of the N-aryl group will generally shift the piperidine protons downfield compared to an unsubstituted piperidine.[3]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| COOH | 12.0 - 13.0 | br s | - | Characteristic broad singlet for a carboxylic acid proton, exchangeable with D₂O.[4] |

| H5' | 7.8 - 8.0 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.0 | Aromatic proton ortho to the cyano group and meta to fluorine. |

| H3' | 7.6 - 7.8 | dd | J(H-F) ≈ 11.0, J(H-H) ≈ 2.0 | Aromatic proton ortho to fluorine and meta to the cyano group. |

| H6' | 7.4 - 7.6 | t | J(H-H) ≈ 8.5 | Aromatic proton para to fluorine. |

| C2-H, C6-H (axial) | 3.6 - 3.9 | m | - | Protons on carbons alpha to nitrogen, deshielded by the aryl group. |

| C2-H, C6-H (equatorial) | 3.0 - 3.3 | m | - | Protons on carbons alpha to nitrogen. |

| C3-H | 2.8 - 3.1 | m | - | Methine proton at the substituted C3 position. |

| C4-H, C5-H (axial) | 1.6 - 1.9 | m | - | Axial protons on the piperidine ring. |

| C4-H, C5-H (equatorial) | 1.9 - 2.2 | m | - | Equatorial protons on the piperidine ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment. The presence of the highly electronegative fluorine atom will result in observable C-F coupling.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted δ (ppm) | Coupling (JCF, Hz) | Rationale |

|---|---|---|---|

| C7 (COOH) | 173 - 176 | - | Carbonyl carbon of the carboxylic acid.[7] |

| C2' (C-F) | 160 - 164 | ¹J ≈ 245-255 | Aromatic carbon directly bonded to fluorine, shows large one-bond coupling. |

| C4' (C-CN) | 135 - 138 | ³J ≈ 3-5 | Aromatic carbon attached to the cyano group. |

| C6' | 128 - 131 | ³J ≈ 8-10 | Aromatic methine carbon. |

| C5' | 120 - 123 | ⁴J ≈ 1-3 | Aromatic methine carbon. |

| C(CN) | 117 - 119 | - | Cyano group carbon.[8] |

| C1' | 115 - 118 | ²J ≈ 20-25 | Aromatic carbon attached to nitrogen, ortho to the fluorine. |

| C3' | 113 - 116 | ²J ≈ 20-25 | Aromatic methine carbon ortho to the fluorine. |

| C2, C6 | 50 - 55 | - | Carbons alpha to the piperidine nitrogen.[9] |

| C3 | 40 - 45 | - | Methine carbon bearing the carboxylic acid. |

| C4, C5 | 25 - 30 | - | Methylene carbons of the piperidine ring.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The predicted spectrum for this molecule will be dominated by absorptions from the carboxylic acid and the nitrile group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch | The very broad nature is characteristic of a hydrogen-bonded carboxylic acid dimer.[10][11] |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H stretching from the piperidine ring. |

| ~2230 | Strong, Sharp | C≡N stretch | A highly diagnostic peak for the nitrile functional group.[12][13] |

| ~1710 | Strong | C=O stretch | Carbonyl stretch of a hydrogen-bonded carboxylic acid.[8] |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |

| 1200-1300 | Strong | C-F stretch | Stretching vibration of the carbon-fluorine bond. |

| 1200-1350 | Medium | C-N stretch | Aromatic amine C-N stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) in positive mode is a suitable technique for this compound, which will likely be observed as the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a low concentration (e.g., 1-10 µg/mL).

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

MS1 Scan: A full scan is performed to identify the protonated molecular ion, [M+H]⁺, which is predicted at m/z 249.1034.[14]

-

MS/MS (Tandem MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Fragment Ion Scan: The resulting fragment ions are mass-analyzed to generate the MS/MS spectrum.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule (m/z 249.1) is expected to proceed through several key pathways, including losses from the carboxylic acid group and cleavages within the piperidine ring.

Caption: Predicted ESI-MS/MS fragmentation pathways for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid.

Causality of Fragmentation:

-

Loss of H₂O (m/z 231.1): A common initial loss from the carboxylic acid group of the protonated molecule.

-

Loss of HCOOH (m/z 203.1): Decarboxylation is a favorable fragmentation pathway for carboxylic acids, leading to a stable piperidinyl-aryl cation.

-

α-Cleavage (m/z 147.1): Fragmentation of the piperidine ring initiated by the nitrogen atom is a characteristic pathway for N-substituted piperidines.[15][16] This involves the cleavage of the C2-C3 or C5-C6 bond, leading to the formation of a stable iminium ion.

-

Fluorobenzonitrile Cation (m/z 120.0): Cleavage of the N-C(aryl) bond can lead to the formation of the charged aromatic fragment.

Conclusion

This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. The predicted data highlights key structural features: the broad O-H and strong C=O IR bands of the carboxylic acid, the sharp C≡N IR stretch, the characteristic chemical shifts of the substituted piperidine and aromatic rings in NMR, and logical fragmentation patterns in mass spectrometry. This comprehensive spectroscopic profile serves as an authoritative reference for any future synthesis and characterization of this molecule, providing researchers with the necessary framework to validate their experimental findings.

References

-

Barros, T. A., et al. (2019). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate. [Link]

-

PubChem. 1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Gül, M., et al. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

-

Oregon State University. 1H NMR Chemical Shift. OSU Chemistry. [Link]

-

Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax Organic Chemistry. [Link]

-

Arumugam, N., et al. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Flieger, J., et al. (2015). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. ResearchGate. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Leimer, K. R., et al. (1977). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

-

do Amaral, M. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

University of Calgary. IR: carboxylic acids. UCalgary Chemistry. [Link]

-

PubChem. Nipecotic Acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Piperine mass fragments: possible structures of major mass spectral.... [Link]

-

Gkelis, S., et al. (2018). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. PubMed Central. [Link]

-

MaChemGuy. (2017). Nitriles IR Spectra and alkenes. YouTube. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

ResearchGate. (1993). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

-

Sugiura, M., et al. (2011). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

-

PubChem. 5-Fluoro-2-formylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Chemmunity. (2022). IR Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Webb, L. J., et al. (2011). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PubMed Central. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space. RSC Publishing. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

ResearchGate. (2005). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Fathallah, M., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

-

PubChem. o-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Cuca, L. E., et al. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Springer. [Link]

-

PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyano Group: A Small Moiety with a Mighty Impact in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expansive landscape of medicinal chemistry, the relentless pursuit of potent, selective, and safe therapeutic agents often hinges on the strategic manipulation of molecular architecture. Among the vast arsenal of functional groups available to the medicinal chemist, the seemingly simple cyano group (-C≡N) has emerged as a remarkably versatile and powerful tool. Its unique electronic properties, compact size, and diverse interactive capabilities have solidified its status as a privileged moiety in modern drug design.[1][2] This guide provides a comprehensive exploration of the multifaceted roles of the cyano group, delving into its profound influence on the physicochemical and pharmacological properties of drug candidates. From its ability to modulate metabolic stability and act as a crucial pharmacophore to its utility as a bioisosteric replacement and a reactive "warhead" in covalent inhibitors, the cyano group consistently proves to be more than the sum of its atoms.[2][3] We will dissect the causal relationships behind its application, offering field-proven insights to empower researchers in their quest for novel therapeutics.

The Fundamental Physicochemical Influence of the Cyano Group

The strategic incorporation of a cyano group into a drug candidate can dramatically alter its physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] These modifications are a direct consequence of the inherent electronic and steric characteristics of the -C≡N functionality.

Electronic Effects and Polarity

The cyano group is a potent electron-withdrawing group, a consequence of the high electronegativity of the nitrogen atom and the sp-hybridized carbon.[6] This strong inductive effect can significantly modulate the electron density of adjacent molecular scaffolds, such as aromatic rings.[1] This modulation is not merely a subtle electronic tweak; it can fundamentally alter the acidity of nearby protons and influence the overall polarity and dipole moment of the molecule.[6] Compounds bearing a cyano group are generally more polar than their non-cyanosubstituted counterparts, a property that can be leveraged to enhance aqueous solubility and improve pharmacokinetic profiles.[4][6]

Lipophilicity and Metabolic Stability

A critical parameter in drug design is the partition coefficient (logP), which describes the lipophilicity of a compound. High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. The introduction of a cyano group can be an effective strategy to mitigate these issues. Replacing a hydrogen atom with a nitrile can lower the calculated logP (cLogP), thereby increasing the hydrophilicity of the molecule.[5]

Furthermore, the cyano group is generally considered to be metabolically robust.[5] In many nitrile-containing drugs, the -C≡N moiety passes through the body unchanged.[5][7] When metabolism does occur, it often takes place at sites remote from the cyano group, leaving it intact.[5][7] This inherent stability can be strategically employed to block metabolically labile sites within a molecule, thereby increasing its metabolic half-life and overall systemic exposure.[8]

The Cyano Group as a Versatile Pharmacophore

Beyond its role in fine-tuning physicochemical properties, the cyano group frequently serves as a key pharmacophoric element, directly participating in the molecular interactions that underpin a drug's therapeutic effect.[3]

Non-Covalent Interactions: A Key to Potency and Selectivity

The nitrogen atom of the cyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a biological target.[4] This ability to forge strong, directional interactions can significantly contribute to the binding affinity and selectivity of a drug candidate. For instance, in the design of certain enzyme inhibitors, the cyano group has been shown to form a hydrogen bond with an arginine residue in the active site, an interaction critical for the inhibitor's potency.[7] The linear geometry of the cyano group also allows it to fit snugly into sterically constrained pockets within a protein's active site, further enhancing selectivity.[1]

Covalent Inhibition: A Modern Approach to Drug Design

In recent years, the cyano group has gained prominence as an electrophilic "warhead" in the design of covalent inhibitors.[2][4] This strategy involves the formation of a covalent bond between the drug and its target protein, often leading to prolonged and potent inhibition.[2] The electrophilic carbon atom of the nitrile can be attacked by a nucleophilic residue, such as a cysteine or serine, in the enzyme's active site.[4][9]

This approach has been successfully employed in the development of drugs for a range of diseases, including diabetes and viral infections.[2][4] For example, dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin and saxagliptin utilize a cyano group to reversibly form a covalent bond with a serine residue in the active site of the enzyme.[1][4] This reversible covalent mechanism contributes to their potent and durable therapeutic effects.[4]

Caption: Reversible covalent inhibition of a cysteine protease by a nitrile-containing inhibitor.

The Cyano Group as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry.[10] The cyano group is a highly effective bioisostere for several key functionalities.[3][8]

Mimicking Carbonyls and Halogens

The cyano group can serve as a bioisosteric replacement for a carbonyl group.[7] Both groups are polar and can act as hydrogen bond acceptors. However, the cyano group is sterically less demanding, which can be advantageous in optimizing ligand-receptor interactions.

Furthermore, the cyano group is an excellent bioisostere for halogens, particularly chlorine, bromine, and iodine.[5][11] It mimics the polarization of the C-halogen bond and can often achieve better contact with amino acid residues in a binding pocket due to its smaller size.[5] This substitution can also lead to improved ADME properties, such as increased metabolic stability.[3]

| Functional Group | Cyano Group (-C≡N) | Carbonyl Group (>C=O) | Chlorine Atom (-Cl) |

| Size (van der Waals radius) | Smaller | Larger | Similar to Carbonyl |

| Polarity | High | High | Moderate |

| Hydrogen Bond Acceptor | Yes | Yes | Weakly |

| Metabolic Stability | Generally High | Variable | Generally High |

Table 1: Comparison of the physicochemical properties of the cyano group with common bioisosteric replacements.

Metabolic Fate and Toxicology: A Word of Caution

While the cyano group is generally metabolically stable, it is crucial for drug development professionals to consider its potential toxicological implications.[4] The primary concern is the potential for metabolic release of the cyanide ion (CN⁻), which is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[12][13]

The risk of cyanide release is highly dependent on the chemical context of the cyano group.[7] Nitriles attached to aromatic rings or fully substituted carbons are generally resistant to metabolic cleavage and do not release cyanide.[7] However, alkylnitriles with an adjacent proton can be oxidized by liver enzymes to form cyanohydrins, which can then decompose to release cyanide.[7]

Therefore, a thorough toxicological assessment is a mandatory step in the development of any nitrile-containing drug candidate. This typically involves in vitro and in vivo studies to evaluate the potential for cyanide release and to determine the overall safety profile of the compound.[14]

Experimental Protocol: In Vitro Metabolic Stability Assay with Cyanide Trapping

Objective: To assess the potential of a nitrile-containing test compound to release cyanide upon incubation with liver microsomes.

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Cyanide trapping agent (e.g., a specific colorimetric or fluorometric probe)

-

Positive control (a compound known to release cyanide, e.g., a cyanohydrin)

-

Negative control (vehicle)

-

96-well plates

-

Incubator

-

Plate reader (for colorimetric or fluorometric detection)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the cyanide trapping agent in each well of a 96-well plate.

-

Add the test compound, positive control, or negative control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the plate at 37°C for a specified time period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).

-

Measure the signal from the cyanide trapping agent using a plate reader at the appropriate wavelength.

-

Calculate the amount of cyanide released by comparing the signal from the test compound to a standard curve of the trapping agent with known concentrations of cyanide.

Data Analysis: The results are typically expressed as the rate of cyanide formation (e.g., pmol/min/mg protein). A significant increase in the signal compared to the negative control indicates potential cyanide release.

Case Studies: The Cyano Group in Marketed Drugs

The successful application of the cyano group in medicinal chemistry is evidenced by the large number of approved drugs that contain this functionality.[1][2] These drugs span a wide range of therapeutic areas, highlighting the broad utility of this versatile moiety.

-

Anastrozole and Letrozole: These non-steroidal aromatase inhibitors are used in the treatment of breast cancer.[1][15] The cyano group in these molecules is part of a benzonitrile or phenylacetonitrile moiety and plays a crucial role in their binding to the aromatase enzyme.[1][15]

-

Vildagliptin and Saxagliptin: As previously mentioned, these are DPP-4 inhibitors used to treat type 2 diabetes.[1] Their nitrile group is essential for their covalent mechanism of action.[1][4]

-

Ruxolitinib, Tofacitinib, and Baricitinib: These are Janus kinase (JAK) inhibitors used to treat various inflammatory conditions and cancers.[1] The cyano group in these molecules contributes to their binding affinity and selectivity.

-

Finafloxacin: This is a fourth-generation fluoroquinolone antibiotic.[1] The 8-cyano group is a key feature of its chemical structure.[1]

Synthetic Methodologies for Introducing the Cyano Group

A variety of synthetic methods are available for the introduction of a cyano group into a molecule. The choice of method depends on the specific substrate and the desired chemical transformation.

-

Nucleophilic Substitution: The Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide, is a classic method for preparing nitriles.[16] The Rosenmund-von Braun synthesis is used for the preparation of aryl nitriles.[16]

-

From Aldehydes and Ketones: Cyanohydrins, which are precursors to nitriles, can be formed by the addition of cyanide to aldehydes and ketones.[16]

-

Dehydration of Amides: Primary amides can be dehydrated to nitriles using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[16]

-

Sandmeyer Reaction: Aromatic nitriles can be prepared from anilines via diazonium compounds in the Sandmeyer reaction.[16]

Conclusion

The cyano group, despite its small size, exerts a profound and multifaceted influence in the field of medicinal chemistry. Its ability to modulate physicochemical properties, act as a versatile pharmacophore, serve as a bioisosteric replacement, and function as a covalent warhead makes it an invaluable tool in the design and development of novel therapeutic agents.[2][3][8] A deep understanding of its properties, applications, and potential liabilities is essential for any researcher or scientist working in drug discovery. As our understanding of molecular recognition and drug-target interactions continues to evolve, the strategic application of the cyano group will undoubtedly continue to play a pivotal role in the creation of the next generation of life-saving medicines.

References

-

Cyano Group Definition - Organic Chemistry Key Term - Fiveable . Fiveable. Available from: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . Royal Society of Chemistry. 2021. Available from: [Link]

-

Cyanide - Wikipedia . Wikipedia. Available from: [Link]

-

Enzyme Inhibitors | A Level Notes . A Level Notes. Available from: [Link]

-

Enzyme Inhibition - Types of Inhibition - TeachMePhysiology . TeachMePhysiology. 2024. Available from: [Link]

-

Cyano groups – Knowledge and References - Taylor & Francis . Taylor & Francis. Available from: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing . Royal Society of Chemistry. Available from: [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

-

Nitrile - Wikipedia . Wikipedia. Available from: [Link]

-

Application of Nitrile in Drug Design - ResearchGate . ResearchGate. 2012. Available from: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications . American Chemical Society. Available from: [Link]

-

Application of Nitrile in Drug Design - SIOC Journals . Shanghai Institute of Organic Chemistry. 2012. Available from: [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI . MDPI. Available from: [Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI . National Center for Biotechnology Information. Available from: [Link]

-

Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination - ResearchGate . ResearchGate. 2005. Available from: [Link]

-

N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - PMC - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

-

Bioisostere - Wikipedia . Wikipedia. Available from: [Link]

-

Toxicology of methacrylonitrile - PubMed - NIH . National Center for Biotechnology Information. 1991. Available from: [Link]

-

Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry . American Chemical Society. 2024. Available from: [Link]

-

Toxicology - IITRI . IITRI. Available from: [Link]

-

Key advances in the development of reversible covalent inhibitors - Taylor & Francis . Taylor & Francis. 2023. Available from: [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed . National Center for Biotechnology Information. 2022. Available from: [Link]

-

N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Publishing . Royal Society of Chemistry. 2023. Available from: [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Nitrile in Drug Design [sioc-journal.cn]

- 9. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisostere - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. alevelnotes.com [alevelnotes.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. Toxicology - IITRI [iitri.org]

- 15. mdpi.com [mdpi.com]

- 16. Nitrile - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Conformational Analysis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid

Abstract

The three-dimensional conformation of a small molecule is a critical determinant of its pharmacological activity, dictating how it recognizes and interacts with its biological target.[1][2] This guide provides an in-depth, technical framework for the theoretical conformational analysis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a molecule possessing significant structural complexity relevant to drug discovery. We present a multi-level computational workflow, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy evaluations with Density Functional Theory (DFT). This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for elucidating the conformational landscape of flexible, drug-like molecules.

Introduction: The Primacy of Conformation in Drug Design

In the realm of medicinal chemistry, a molecule's biological function is inextricably linked to its structure. The specific spatial arrangement of atoms, or conformation, governs the molecule's shape, polarity, and the presentation of key functional groups for intermolecular interactions.[3] For drug candidates, identifying the "bioactive conformation"—the specific shape adopted when binding to a receptor or enzyme—is a cornerstone of rational drug design.[2]

The target of this guide, 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, encapsulates the challenges inherent in modern drug discovery. It features several key structural motifs:

-

A piperidine ring , a saturated heterocycle that predominantly adopts a non-planar chair conformation to minimize strain.[4] The substitution pattern on this ring is crucial for orienting appended groups.

-

An N-aryl linkage with multiple rotatable bonds, allowing for a wide range of orientations of the phenyl ring relative to the piperidine core.

-

A stereocenter at the 3-position of the piperidine ring, introducing chirality.

-

A carboxylic acid substituent, the orientation of which is critical for potential hydrogen bonding and salt-bridge interactions.

The conformational landscape of such a molecule is vast and complex. A systematic exploration is computationally intractable, as even a small number of rotatable bonds leads to an astronomical number of potential structures.[5] Therefore, a hierarchical and theoretically grounded computational strategy is essential to identify the most energetically favorable conformers that are likely to be relevant in a biological context.

This guide details a robust, multi-stage workflow designed to efficiently navigate this complexity, providing a self-validating system that balances computational cost with chemical accuracy.

Theoretical Foundations: A Dual-Pronged Approach

A comprehensive conformational analysis necessitates a combination of computational methods, leveraging the speed of classical mechanics for initial exploration and the accuracy of quantum mechanics for final refinement.[6][7]

Pillar 1: Molecular Mechanics (MM) for Broad Exploration

Molecular Mechanics (MM) is a computational method that models molecules using principles of classical physics.[8] It treats atoms as spheres and bonds as springs, calculating the potential energy of a conformation based on a set of empirical parameters known as a force field .[9][10] The total steric energy is a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions.[11]

-

Causality Behind the Choice: The primary advantage of MM is its computational efficiency.[12] Force field calculations are orders of magnitude faster than their quantum mechanical counterparts, making them the method of choice for performing extensive conformational searches on flexible molecules.[9] This speed allows for the generation of thousands or millions of conformers, ensuring a comprehensive sampling of the potential energy surface.[5] Force fields like MMFF94 or OPLS are specifically parameterized for drug-like organic molecules and provide a reliable initial ranking of conformational energies.[13]

Pillar 2: Density Functional Theory (DFT) for High-Accuracy Refinement

While MM is excellent for searching, it is an approximation. For a more accurate description of electronic effects and subtle energetic differences, Quantum Mechanics (QM) is required. Density Functional Theory (DFT) is a powerful QM method that calculates the electronic structure and energy of a molecule based on its electron density.[14][15]

-

Causality Behind the Choice: DFT provides a much more rigorous and accurate calculation of molecular energies and geometries.[16][17] This is critical for distinguishing the relative stabilities of conformers that may be very close in energy. By re-optimizing the low-energy conformers found by the MM search at a DFT level, we refine their structures and obtain reliable energy rankings. The choice of a functional (e.g., B3LYP) and a basis set (e.g., cc-pVDZ) is a balance between accuracy and computational cost, with this combination being a well-established standard for organic molecules.[14][18]

The Methodological Workflow: A Step-by-Step Guide

Our protocol is a hierarchical system designed to systematically reduce the conformational space from a vast number of possibilities to a small, energetically-ranked ensemble of relevant structures.

Experimental Protocol 1: Molecular Mechanics Conformational Search

Objective: To broadly sample the conformational space of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid and identify a set of unique, low-energy conformers.

Software: A molecular modeling package such as MacroModel, MOE, or open-source alternatives with MM capabilities like VEGA ZZ.[19][20]

Methodology:

-

Structure Preparation:

-

Sketch the 2D structure of the molecule.

-

Convert the 2D sketch to an initial 3D structure. Ensure correct chirality at C3.

-

Perform an initial, quick MM energy minimization to clean up the geometry.

-

-

Conformational Search Setup:

-

Force Field: Select a robust force field suitable for drug-like molecules, such as MMFF94s.[13]

-

Search Method: Employ a stochastic or systematic search algorithm. A Monte Carlo Multiple Minimum (MCMM) search is a robust choice.[21]

-

Rotatable Bonds: Define the key rotatable bonds to be sampled:

-

The C(aryl)-N(piperidine) bond.

-

The C(piperidine)-C(carboxyl) bond.

-

The C(carboxyl)-O(hydroxyl) bond.

-

The piperidine ring bonds will be sampled via ring-puckering moves.

-

-

Search Parameters:

-

Number of Steps: Set a high number of search steps (e.g., 10,000) to ensure thorough exploration.

-

Energy Window: Collect all unique conformers found within a wide energy window (e.g., 20 kcal/mol) of the global minimum.

-

-

-

Execution and Analysis:

-

Run the conformational search.

-

The software will automatically minimize each generated conformer and check for uniqueness based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

-

The output will be a file containing all unique conformers found within the specified energy window, sorted by their MM energy.

-

Experimental Protocol 2: DFT Refinement and Analysis

Objective: To obtain high-accuracy geometries and relative energies for the low-energy conformers identified by the MM search.

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

Methodology:

-

Conformer Selection:

-

From the MM search output, select all unique conformers within a narrower energy window (e.g., 5-10 kcal/mol) of the global minimum. This window is chosen because conformers with higher relative energies are unlikely to be significantly populated at room temperature.[6]

-

-

DFT Geometry Optimization:

-

For each selected conformer, perform a full geometry optimization.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d) or a larger basis set like cc-pVDZ for higher accuracy.[14]

-

Solvation Model: Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or SMD, to simulate the effects of a solvent (e.g., water or chloroform).[6][7] This is crucial for accurately modeling the charged/polar carboxylic acid group.

-

Verification: Confirm that each optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a local minimum on the potential energy surface.

-

-

Single-Point Energy Calculation:

-

To obtain even more accurate energies, perform a single-point energy calculation on each DFT-optimized geometry using a larger basis set (e.g., def2-TZVP).

-

-

Data Analysis:

-

Extract the final electronic energies (with thermal corrections to Gibbs free energy from the frequency calculation) for all conformers.

-

Identify the global minimum (the conformer with the lowest free energy).

-

Calculate the relative free energy (ΔG) of all other conformers with respect to the global minimum.

-

Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) using the formula:

-

Pi = e(-ΔGi/RT) / Σe(-ΔGj/RT)

-

Where Pi is the population of conformer i, ΔGi is its relative free energy, R is the gas constant, and T is the temperature.

-

-

Analysis and Data Presentation

The results of the analysis should be presented clearly to allow for straightforward interpretation. This involves examining key geometrical parameters and summarizing the energetic data.

Key Conformational Features

The conformational flexibility of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is primarily defined by a few key degrees of freedom.

-

Piperidine Ring Pucker: The six-membered piperidine ring will predominantly exist in a chair conformation .[4] Note whether any low-energy twist-boat conformers are identified, although they are typically higher in energy.

-

Substituent Position: The carboxylic acid at the C3 position can be either axial or equatorial . The relative stability is a balance between steric hindrance and potential intramolecular interactions. The N-aryl group can also be considered axial or equatorial relative to the ring.

-

Key Torsional Angles: The orientation of the substituents is defined by specific dihedral angles. The most important are the rotation around the N-aryl bond and the rotation of the carboxylic acid group. These should be measured and tabulated for each low-energy conformer. The conformation of the N-aryl group is influenced by the fluorine atom at the 2-position, which can create steric hindrance and favor specific rotational angles.

Quantitative Data Summary

Summarize the final DFT results in a table for easy comparison.

| Conformer ID | Ring Pucker | COOH Position | ΔG (kcal/mol) | Boltzmann Population (%) | Key Dihedral τ1 (°)* | Key Dihedral τ2 (°)** |

| 1 | Chair | Equatorial | 0.00 | 75.3% | -120.5 | 65.2 |

| 2 | Chair | Axial | 1.15 | 12.1% | -118.9 | -175.8 |

| 3 | Chair | Equatorial | 1.50 | 7.5% | 45.1 | 68.4 |

| ... | ... | ... | ... | ... | ... | ... |

*Hypothetical data for illustrative purposes. *τ1: C2(aryl)-C1(aryl)-N1-C2(pip); τ2: N1-C3-C(carboxyl)-O

Conclusion and Implications for Drug Development

This guide has outlined a robust, multi-level computational workflow for the comprehensive conformational analysis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. By combining the strengths of molecular mechanics and density functional theory, this approach allows for an efficient yet accurate exploration of a complex potential energy surface.

The identification of a small set of low-energy, stable conformers and the quantification of their relative populations are invaluable for drug discovery.[21] This information can be directly applied to:

-

3D-QSAR and Pharmacophore Modeling: Using the lowest energy conformer(s) as templates can lead to more accurate models of structure-activity relationships.

-

Docking Studies: Seeding docking algorithms with a pre-computed ensemble of low-energy conformers, rather than a single arbitrary structure, can significantly improve the chances of identifying a correct binding pose.

-

Understanding Receptor Selectivity: Differences in the conformational preferences of a molecule can explain its selectivity for different biological targets.

By following the principles and protocols detailed herein, researchers can gain critical insights into the structural dynamics of their molecules, paving the way for more informed and successful rational drug design.

References

- Benchchem. (n.d.). Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide.

-

Bottegoni, G. (2015). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education, 92(9), 1540-1544. Retrieved from [Link]